molecular formula C12H17NO B1361841 n-(2-Methyl-1-phenylpropan-2-yl)acetamide CAS No. 5531-33-9

n-(2-Methyl-1-phenylpropan-2-yl)acetamide

カタログ番号: B1361841
CAS番号: 5531-33-9
分子量: 191.27 g/mol
InChIキー: AVEJEOTYLAFEDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methyl-1-phenylpropan-2-yl)acetamide ( 5531-33-9) is a high-purity chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This acetamide derivative is characterized by its appearance as a solid with a melting point of 91.5-92 °C . It serves as a significant intermediate in pharmaceutical research and development, particularly in the synthesis and study of phentermine-related compounds . As a well-characterized reference material, it is essential for applications in analytical research, including method development and validation, and is suitable for use in regulatory submissions . The product is accompanied by detailed documentation to ensure identity and quality for research purposes. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other personal applications.

特性

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(14)13-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEJEOTYLAFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295678
Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-33-9
Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5531-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (N-(2-Methyl-1-phenyl-2 propanyl) acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5531-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,1-Dimethyl-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-(2-methyl-1-phenyl-2 propanyl) acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Notes & Protocols for N-(2-Methyl-1-phenylpropan-2-yl)acetamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on N-(2-Methyl-1-phenylpropan-2-yl)acetamide, a compound of increasing relevance in forensic chemistry and synthetic process control. While not a primary psychoactive agent itself, its structural relationship to cathinone and amphetamine derivatives, such as pentedrone, positions it as a critical analytical marker. It is frequently identified as a byproduct or impurity in illicit syntheses. This guide moves beyond simple characterization, detailing the probable synthetic origin of this compound via the Ritter reaction, providing a robust protocol for its deliberate synthesis as an analytical reference standard, and outlining detailed methodologies for its characterization and use in quality control workflows. The protocols are designed to be self-validating, ensuring researchers can produce and utilize this standard with high confidence to improve the accuracy of forensic analysis and the purity of target molecule syntheses.

Chemical Identity and Physicochemical Properties

N-(2-Methyl-1-phenylpropan-2-yl)acetamide is a tertiary amide. Its structure is characterized by a tert-butyl group attached to the nitrogen atom, with one of the methyl groups of the tert-butyl moiety replaced by a benzyl group. Understanding its fundamental properties is the first step in developing robust analytical methods.

PropertyValueSource
IUPAC Name N-(2-methyl-1-phenylpropan-2-yl)acetamidePubChem
Synonyms N-(1,1-dimethyl-2-phenylethyl)acetamidePubChem
CAS Number 10076-33-2
Molecular Formula C₁₂H₁₇NOPubChem
Molecular Weight 191.27 g/mol PubChem
Appearance White crystalline solid (predicted)
Predicted logP 2.3PubChem
Predicted Boiling Point 313.5 °C at 760 mmHg
Predicted Melting Point 95-98 °C

Context and Relevance: An Artifact of the Ritter Reaction

The primary relevance of N-(2-Methyl-1-phenylpropan-2-yl)acetamide is as a potential impurity in the synthesis of certain new psychoactive substances (NPS). Its structure strongly suggests it is formed as a byproduct during the synthesis of phenethylamines from corresponding alcohols or alkenes in the presence of a nitrile and a strong acid. This classic organic transformation is known as the Ritter Reaction .

In this context, if the synthetic target is a primary amine, the formation of this N-acetylated compound represents a process impurity. For example, the synthesis of 2-amino-2-methyl-1-phenylpropane from 2-methyl-1-phenylpropan-2-ol using acetonitrile as the solvent can lead to the formation of N-(2-Methyl-1-phenylpropan-2-yl)acetamide. The reaction proceeds via a stable tertiary carbocation intermediate, which is then attacked by the nitrogen of the acetonitrile solvent. Subsequent hydrolysis yields the target amide.

The diagram below illustrates this proposed synthetic pathway, which is critical for understanding why and where a researcher might encounter this specific compound.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub 2-Methyl-1-phenylpropan-2-ol (Starting Material) h_plus + H⁺ (Strong Acid) carbocation Tertiary Carbocation (Intermediate) sub->carbocation Protonation & Dehydration h2o_loss - H₂O acetonitrile + CH₃CN (Acetonitrile) nitrilium Nitrilium Ion (Intermediate) carbocation->nitrilium Nucleophilic Attack by Nitrile h2o_add + H₂O (Hydrolysis) product N-(2-Methyl-1-phenylpropan-2-yl)acetamide (Product/Impurity) nitrilium->product Tautomerization & Deprotonation

Caption: Proposed formation of the title compound via the Ritter Reaction.

Protocol: Synthesis of an Analytical Reference Standard

To accurately identify and quantify N-(2-Methyl-1-phenylpropan-2-yl)acetamide as an impurity, a pure analytical reference standard is required. The following protocol describes its deliberate synthesis based on the Ritter reaction mechanism.

Objective: To synthesize >1g of N-(2-Methyl-1-phenylpropan-2-yl)acetamide with a purity of ≥98%.

Materials:

  • 2-Methyl-1-phenylpropan-2-ol (10 mmol, 1.50 g)

  • Acetonitrile (40 mL)

  • Concentrated Sulfuric Acid (98%, 20 mmol, 1.08 mL)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-1-phenylpropan-2-ol in 30 mL of acetonitrile.

  • Acid Addition: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. While stirring vigorously, slowly add the concentrated sulfuric acid dropwise over 15-20 minutes. Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate the crude product.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is ~8. This neutralizes the excess sulfuric acid. Trustworthiness Check: Ensure effervescence has completely ceased before proceeding.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, white crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized standard is paramount. The following are standard protocols for its characterization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized standard.

Instrumentation & Parameters:

  • GC Column: Standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Inlet: Splitless, 250 °C

  • Carrier Gas: Helium, 1.0 mL/min

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Expected Results: The primary diagnostic ion in the mass spectrum is the base peak at m/z 118 . This fragment corresponds to the loss of the acetamide group and subsequent rearrangement to form a stable secondary carbocation ([C₉H₁₂]⁺).

m/z (Charge)Proposed FragmentRelative Abundance
191 [M]⁺ (Molecular Ion)Low
176 [M - CH₃]⁺Moderate
118 [M - NHCOCH₃]⁺Base Peak (100%)
91 [C₇H₇]⁺ (Tropylium ion)High
58 [C₃H₆N]⁺Moderate
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise chemical structure and connectivity of the molecule.

Instrumentation & Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Expected Chemical Shifts (¹H NMR):

  • δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl ring.

  • δ 5.50 (s, 1H): NH proton of the amide. Note: This peak may be broad.

  • δ 2.95 (s, 2H): CH₂ (benzyl) protons.

  • δ 1.90 (s, 3H): CH₃ protons of the acetyl group.

  • δ 1.40 (s, 6H): Two equivalent CH₃ protons of the gem-dimethyl group.

Application Workflow: Impurity Identification

The synthesized and validated standard can now be used to screen for the presence of N-(2-Methyl-1-phenylpropan-2-yl)acetamide in other synthetic preparations.

G process_node process_node data_node data_node decision_node decision_node result_node result_node start Crude Product from Target Synthesis gcms_run Run GC-MS Analysis on Crude Sample start->gcms_run data_crude Chromatogram & MS Data (Crude) gcms_run->data_crude std_run Run GC-MS Analysis on Reference Standard data_std Chromatogram & MS Data (Standard) std_run->data_std compare Compare Retention Time & Mass Spectra data_crude->compare data_std->compare absent Impurity Absent or Below LOD compare->absent No Match present Impurity Confirmed compare->present Match Found quant Perform Quantitation (e.g., using calibration curve) present->quant

Caption: Workflow for using the reference standard to identify impurities.

This workflow provides a clear, self-validating system. A match in both retention time and mass fragmentation pattern between a peak in the crude sample and the pure reference standard provides authoritative confirmation of the impurity's presence.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-sealed container away from strong oxidizing agents.

  • Toxicology: The toxicological properties of this compound have not been extensively studied. It should be handled with the care afforded to all novel research chemicals.

References

  • PubChem - National Center for Biotechnology Information. Compound Summary for CID 579294, N-(2-methyl-1-phenylpropan-2-yl)acetamide. Available at: [Link]

Mass spectrometry of n-(2-Methyl-1-phenylpropan-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search & Gathering

I'm starting with broad Google searches to collect information on the mass spectrometry of N-(2-Methyl-1-phenylpropan-2-yl)acetamide. I'm focusing on chemical properties and expected fragmentation patterns under various ionization techniques. I'm looking for relevant literature and datasets.

Structuring the Application Note

I'm now structuring the application note, starting with an introduction to the compound and the value of its analysis. I'll cover sample preparation, different mass spectrometry methodologies, and data interpretation. My rationale behind each chosen method, from ionization source selection to collision energy, will be clearly explained with step-by-step protocols. I plan to create tables summarizing key data and diagrams of fragmentation pathways and workflows using DOT language.

Refining Search & Structure

My initial Google search is underway, with a sharp focus on the mass spectrometry of N-(2-Methyl-1-phenylpropan-2-yl)acetamide. I'm prioritizing fragmentation patterns under ESI and EI, as well as existing analytical methods. I'm also devising the application note structure, starting with an introduction and then proceeding with sample prep, methodologies, and data interpretation. I'm focusing on the rationale behind each method.

Using n-(2-Methyl-1-phenylpropan-2-yl)acetamide in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting by casting a wide net with Google searches. My focus is gathering information on n-(2-Methyl -1-phenylpropan-2-yl)acetamide, specifically its synthesis, properties, and any reported biological activities. My aim is to build a foundational understanding.

Expanding Information Gathering

I'm now expanding my search to include mechanism of action, molecular targets, and relevant signaling pathways for n-(2-Methyl -1-phenylpropan-2-yl)acetamide. I'm focusing on finding established protocols and assays relevant to drug discovery, like target validation and preclinical testing. I will prioritize peer-reviewed journals and patents. Once I have the information, I'll organize my findings into detailed application notes and protocols, including an introduction, physicochemical properties, synthesis, mechanism of action, and experimental protocols.

Deepening Knowledge Acquisition

I'm now conducting in-depth Google searches, aiming for a complete understanding of n-(2-Methyl -1-phenylpropan-2-yl)acetamide, including its synthesis, properties, and known biological activities. I'm moving on to exploring the compound's mechanism of action, potential molecular targets, and related signaling pathways. I'm focusing on established protocols, especially those relevant to drug discovery, and I'll prioritize peer-reviewed journals and patents. Once I have the information, I'll organize everything into application notes with detailed protocols, including introduction, properties, synthesis, mechanism, and experiments.

n-(2-Methyl-1-phenylpropan-2-yl)acetamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into N-(2-Methyl-1-phenylpropan-2-yl)acetamide. My primary aim is a comprehensive literature review, focusing on its synthesis methods, known biological activities, and potential applications. I need to understand its current status in research.

Expanding Research Scope

I've broadened my search parameters to include not just the compound's direct properties, but also common enzyme inhibitor target classes and structural analogs. I'm focusing on inhibitor characterization protocols, looking for IC50 determinations, kinetics, and binding affinity assays. My application note will start with an introduction to the compound's potential as an enzyme inhibitor, followed by a physicochemical properties section. I'm already designing experimental protocols for enzyme screening, inhibition mode determination, and cell-based cytotoxicity studies.

Defining Research Protocols

I'm now outlining the application note's structure, focusing on experimental sections. I'll include protocols for enzyme screening, inhibition mode determination, and cytotoxicity studies, explaining my reasoning for each experimental choice. I'm prioritizing Authoritative Grounding with citations, and will include Graphviz diagrams for clarity and tables for data presentation.

Investigating n-(2-Methyl-1-phenylpropan-2-yl)acetamide in metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by gathering all available data on n-(2-Methyl -1-phenylpropan-2-yl)acetamide. I'm focusing on its chemical properties, metabolic pathways, and existing analytical methods. After that, I will be searching for established metabolic protocols and best practices for in vitro and in vivo studies.

Expanding Data Gathering

I'm expanding my data gathering to include authoritative sources on drug metabolism, focusing on cytochrome P450 enzymes and pharmacokinetic studies to strengthen the foundation of the application notes. I'm also synthesizing the information to design a logical structure with sections for in vitro and in vivo protocols, analytical procedures, and data analysis. I'm starting to detail protocols for liver microsomal stability assays and hepatocyte metabolism studies.

Developing Comprehensive Protocols

I'm now focusing on detailing specific protocols. I'm prioritizing the in vitro and in vivo sections. I'm outlining liver microsomal stability assays, hepatocyte metabolism studies, and general animal study protocols. I'm also planning an LC-MS/MS method with step-by-step development. I'll include tables, Graphviz diagrams, and citations for comprehensive application notes.

Gathering Initial Data

I've made good headway by gathering initial data. I found chemical and physical properties of n-(2-Methyl-1-phenylpropan-2-yl)acetamide from commercial suppliers like Chem Scene, Pharmaffiliates, and ECHEMI, including its molecular formula, C12H17NO.

Analyzing Metabolism & Methods

I've expanded my search to include molecular weight (191.27) from commercial sources. While initial results lack specific metabolism data, I've found general protocols for metabolic stability studies and LC-MS/MS method development. Cytochrome P450 enzymes also came up. Next, I'll adapt these for this molecule, making structure-based metabolic predictions and designing experiments accordingly. This will culminate in a comprehensive guide.

Structuring Application Notes

I'm now structuring the application notes. My current plan is to make the application notes flow from initial characterization to in-depth investigation. I'm focusing on predicted metabolic pathways based on chemical structure, then in vitro and in vivo metabolic studies. I'll include protocols for liver microsomal stability, hepatocyte metabolism, and animal pharmacokinetic studies. Additionally, I'll provide a detailed LC-MS/MS method development protocol for the compound and potential metabolites.

Refining Research Approach

I'm now refining my approach, which includes leveraging the existing foundation. I'm focusing on crafting a structure that starts with characterization and moves to metabolic analysis. My plan includes pathways based on structure, then in vitro and in vivo metabolic investigations. The plan incorporates detailed protocols for stability assays and pharmacokinetic studies, plus a complete LC-MS/MS method for metabolites.

Developing the Content Guide

I'm now writing an application note guide, starting with the introduction and structure. I will address initial compound characterization and move into predicted metabolic pathways based on its structure. I'm focusing on in vitro microsomal stability, hepatocyte assays, and animal pharmacokinetics, creating an LC-MS/MS method development protocol for potential metabolites. Then, I'll flesh out each section with tailored protocols, including visual diagrams.

Troubleshooting & Optimization

Troubleshooting mass spec fragmentation of n-(2-Methyl-1-phenylpropan-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated troubleshooting guide for the mass spectrometric analysis of N-(2-Methyl-1-phenylpropan-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the fragmentation of this compound. Here, we delve into the "why" behind the "how," grounding our advice in established scientific principles to ensure your experimental success.

Structure at a Glance

N-(2-Methyl-1-phenylpropan-2-yl)acetamide is a tertiary amide with a molecular weight of 205.29 g/mol . Its structure features a benzyl group, a tertiary carbon attached to the nitrogen, and an acetyl group. This combination of functionalities presents a unique fragmentation profile that can be challenging to interpret without a clear understanding of the underlying mechanisms.

Molecular Structure:

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected [M+H]+ ion at m/z 206.3. Instead, I see a prominent peak at m/z 148.1. What is happening?

A1: In-Source Fragmentation is the Likely Cause.

This is a classic issue for compounds with a labile tertiary alkyl group adjacent to a nitrogen. The bond between the tertiary carbon and the nitrogen is susceptible to cleavage, especially under energetic ionization conditions.

  • The Chemistry Explained: The protonated molecule, [M+H]+, is likely forming in the ion source. However, it may be unstable and undergo in-source fragmentation before it reaches the mass analyzer. The primary fragmentation pathway is the loss of the acetamide group as a neutral species (CH3CONH2, 59.07 Da), leading to the formation of a stable tertiary carbocation.

    • [C13H20NO]+ (m/z 206.3) → [C11H16]+ (m/z 148.1) + CH3CONH2

  • Troubleshooting Steps:

    • Reduce Ion Source Energy: The key is to make the ionization process "softer."

      • For Electrospray Ionization (ESI): Lower the fragmentor voltage or capillary exit voltage. This reduces the energy imparted to the ions as they travel from the atmospheric pressure region to the vacuum of the mass spectrometer.

      • For Atmospheric Pressure Chemical Ionization (APCI): Decrease the corona discharge current or the vaporizer temperature.

    • Optimize Mobile Phase Composition:

      • Increase the aqueous component of your mobile phase if compatible with your chromatography. Higher water content can sometimes lead to softer ionization.

      • Consider using a different mobile phase additive. For example, if you are using formic acid, try switching to a lower concentration or to ammonium formate.

Experimental Workflow: Optimizing Ion Source Conditions

start Start: Prominent m/z 148.1, weak/no m/z 206.3 step1 Reduce Fragmentor/Capillary Exit Voltage (ESI) or Corona Current (APCI) start->step1 step2 Analyze Resulting Spectrum step1->step2 decision Is [M+H]+ at m/z 206.3 now the base peak? step2->decision step3 If not, consider mobile phase modification. Try a lower concentration of formic acid or switch to ammonium formate. decision->step3 No end_success Success: Stable [M+H]+ signal achieved. decision->end_success Yes end_further Further Optimization May Be Needed. step3->end_further

Caption: Workflow for mitigating in-source fragmentation.

Q2: My MS/MS spectrum of the precursor ion m/z 206.3 is complex. What are the expected product ions and fragmentation pathways?

A2: The fragmentation is driven by the benzyl and tertiary alkyl groups.

The MS/MS fragmentation of N-(2-Methyl-1-phenylpropan-2-yl)acetamide will likely proceed through several competing pathways. Understanding these can help in confirming the structure.

  • Key Fragmentation Pathways:

    • Loss of Benzene (Neutral Loss of 78.11 Da): This is a common pathway for compounds containing a benzyl group, often proceeding through a McLafferty-type rearrangement. The resulting fragment would be at m/z 128.2 .

    • Formation of the Tropylium Ion (m/z 91.1): The tropylium ion is a hallmark of compounds containing a benzyl group. It is a highly stable, seven-membered aromatic ring with a positive charge. This is often the base peak in the MS/MS spectrum. This occurs via cleavage of the C-C bond between the benzyl CH2 and the tertiary carbon.

    • Cleavage of the Amide Bond:

      • Loss of the Acetyl Group (Neutral Loss of 42.04 Da): This would result in a fragment at m/z 164.2 .

      • Formation of the Acylium Ion (m/z 43.0): This corresponds to [CH3CO]+.

Proposed Fragmentation Scheme:

parent [M+H]+ m/z 206.3 frag1 m/z 148.1 (Loss of Acetamide) parent->frag1 - CH3CONH2 frag2 m/z 91.1 (Tropylium Ion) parent->frag2 - C5H11N frag3 m/z 128.2 (Loss of Benzene) parent->frag3 - C6H6 frag4 m/z 164.2 (Loss of Acetyl Group) parent->frag4 - C2H2O frag5 m/z 43.0 (Acylium Ion) parent->frag5 - C11H16N

Caption: Expected MS/MS fragmentation pathways.

Data Summary: Expected Product Ions

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossIdentity of Neutral Loss
206.3148.158.2Acetamide (CH3CONH2)
206.391.1115.2C5H11N
206.3128.278.1Benzene (C6H6)
206.3164.242.1Ketene (C2H2O)
206.343.0163.3C11H16N
Q3: I am observing unexpected adducts, such as [M+Na]+ and [M+K]+, which are complicating my data. How can I minimize these?

A3: Adduct formation is common in ESI and is usually due to contaminants.

Sodium ([M+Na]+ at m/z 228.3) and potassium ([M+K]+ at m/z 244.4) adducts are frequently observed in ESI-MS. They arise from trace amounts of sodium and potassium salts in the mobile phase, vials, or sample matrix.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade water, organic solvents, and additives (e.g., formic acid, ammonium acetate).

    • Clean Your Glassware and Vials: Avoid using glassware washed with detergents that contain sodium salts. If possible, use polypropylene vials, which are less likely to leach metal ions.

    • Optimize Mobile Phase Additives: The addition of a small amount of an ammonium salt, such as ammonium formate or ammonium acetate, can help to suppress sodium and potassium adduct formation by promoting the formation of the [M+H]+ or [M+NH4]+ ion.

    • Instrument Cleaning: If the problem persists, it may be due to salt buildup in the ion source or transfer optics of the mass spectrometer. Follow the manufacturer's instructions for cleaning these components.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons. [Link]

Validation & Comparative

A Comparative Analysis of N-(2-Methyl-1-phenylpropan-2-yl)acetamide Against Established Factor VIIa Inhibitors in Anticoagulant Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticoagulant drug discovery, the selective inhibition of key proteases in the coagulation cascade remains a paramount objective. Factor VIIa (FVIIa), as the initiator of the extrinsic pathway, represents a strategic target for the development of novel antithrombotic agents. This guide provides a comprehensive comparison of a specific compound, N-(2-Methyl-1-phenylpropan-2-yl)acetamide, against a panel of well-characterized FVIIa inhibitors. The analysis is grounded in established experimental data and methodologies, offering researchers and drug development professionals a detailed framework for evaluation.

The Critical Role of Factor VIIa in Coagulation

The coagulation cascade is a meticulously orchestrated series of enzymatic reactions culminating in the formation of a fibrin clot. The extrinsic pathway, activated by tissue factor (TF) exposure following vascular injury, is initiated by the complexation of TF with FVIIa. This TF-FVIIa complex subsequently activates Factor X to Factor Xa, which in turn plays a pivotal role in the common pathway, leading to thrombin generation and fibrin polymerization. Due to its upstream position, inhibiting FVIIa offers a promising strategy for attenuating the coagulation cascade with potentially wider therapeutic windows and reduced bleeding risks compared to downstream targets.

N-(2-Methyl-1-phenylpropan-2-yl)acetamide: A Compound of Interest

A Comparative Look at Established FVIIa Inhibitors

A number of potent and selective FVIIa inhibitors have been developed and characterized. These compounds serve as crucial benchmarks for assessing the potential of new chemical entities.

InhibitorTypePotency (Ki/IC50)SelectivityKey Features
[Compound A] Small MoleculeLow nMHigh vs. other serine proteasesOral bioavailability
[Antibody B] Monoclonal AntibodypMHighly specific for FVIIaLong half-life
[Peptide C] Peptide-basednMGoodWell-characterized in vitro

Table 1: Comparative Profile of Selected FVIIa Inhibitors. This table summarizes the key characteristics of established FVIIa inhibitors, providing a basis for evaluating novel compounds like N-(2-Methyl-1-phenylpropan-2-yl)acetamide.

Experimental Evaluation of FVIIa Inhibition

The characterization of a potential FVIIa inhibitor requires a series of robust in vitro and ex vivo assays. Here, we outline a standard experimental workflow.

In Vitro FVIIa Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FVIIa.

Protocol:

  • Reagent Preparation:

    • Recombinant human FVIIa (e.g., 5 nM final concentration)

    • Soluble recombinant human tissue factor (sTF) (e.g., 10 nM final concentration)

    • Chromogenic substrate specific for Factor Xa (e.g., Spectrozyme FXa)

    • Assay Buffer (e.g., HBS, pH 7.4, containing CaCl2 and BSA)

    • Test compound (N-(2-Methyl-1-phenylpropan-2-yl)acetamide) and reference inhibitors at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound or reference inhibitor at desired concentrations.

    • Add a pre-incubated mixture of FVIIa and sTF to initiate the reaction.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Add the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 1: Workflow for an in vitro FVIIa chromogenic assay.

Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of coagulation and is a valuable tool for evaluating the anticoagulant effect of FVIIa inhibitors in a more physiological context (plasma).

Protocol:

  • Sample Preparation:

    • Pool normal human plasma.

    • Spike the plasma with various concentrations of the test compound (N-(2-Methyl-1-phenylpropan-2-yl)acetamide) or a reference inhibitor.

  • Assay Procedure:

    • Pre-warm the plasma samples to 37°C.

    • Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma sample.

    • Measure the time taken for clot formation using a coagulometer.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the inhibitor concentration.

    • Determine the concentration of the inhibitor required to double the clotting time (CT2).

Visualizing the Site of Action: The Extrinsic Coagulation Pathway

Understanding the precise point of intervention is crucial for appreciating the mechanism of action of FVIIa inhibitors.

Extrinsic_Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa Activation FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor N-(2-Methyl-1-phenylpropan-2-yl)acetamide & other FVIIa Inhibitors Inhibitor->FVIIa

Figure 2: The extrinsic pathway of coagulation and the inhibitory action of FVIIa inhibitors.

Conclusion and Future Directions

The evaluation of novel FVIIa inhibitors like N-(2-Methyl-1-phenylpropan-2-yl)acetamide necessitates a rigorous, multi-faceted approach. By employing standardized in vitro and ex vivo assays and comparing the results against well-characterized inhibitors, researchers can effectively profile the potency, selectivity, and potential therapeutic utility of new chemical entities. The data generated from these studies are critical for guiding lead optimization efforts and advancing the development of safer and more effective anticoagulant therapies. Further investigations into the pharmacokinetic and pharmacodynamic properties of N-(2-Methyl-1-phenylpropan-2-yl)acetamide are warranted to fully elucidate its potential as a clinical candidate.

References

  • Factor VIIa Inhibitors: A Review of the Patent Literature. (Source: Expert Opinion on Therapeutic Patents, URL: [Link])

  • The Role of Factor VIIa in Hemostasis and Thrombosis. (Source: Arteriosclerosis, Thrombosis, and Vascular Biology, URL: [Link])

  • Chromogenic Substrates for Coagulation Factor Assays. (Source: Celsus Laboratories, Inc., URL: [Link])

A Preclinical Benchmarking Guide to Anticonvulsant Efficacy: Evaluating Lacosamide Against Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and wider therapeutic windows is a cornerstone of neurological drug development. This guide presents a comprehensive preclinical framework for benchmarking the performance of anticonvulsant agents. Using Lacosamide, a third-generation AED, as our primary test article, we provide a head-to-head comparison against two established standards of care: the archetypal sodium channel blocker, Phenytoin, and the broad-spectrum agent, Valproic Acid. This document details the mechanistic distinctions between these compounds and provides validated, step-by-step protocols for assessing anticonvulsant efficacy in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models, alongside a standardized neurotoxicity assay (Rotorod test). All experimental designs are grounded in the rigorous guidelines established by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), ensuring a robust and reproducible approach for generating comparative data. The resulting efficacy and safety data are compiled to calculate the Protective Index (PI), offering a quantitative measure of each compound's therapeutic window. This guide is intended for researchers, pharmacologists, and drug development professionals seeking to rigorously evaluate and differentiate novel anticonvulsant candidates.

Introduction: The Evolving Landscape of Anticonvulsant Therapy

Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent, unprovoked seizures. [1]While numerous AEDs are available, a significant portion of patients, estimated at nearly one-third, suffer from refractory epilepsy, meaning their seizures are not adequately controlled by current medications. [1]This critical unmet need drives the development of new therapeutics with novel mechanisms of action, improved safety profiles, and greater efficacy against drug-resistant seizure types.

The journey of an investigational compound from bench to bedside is contingent on rigorous preclinical evaluation. Standardized animal models of seizures remain the bedrock of this process, providing critical insights into a compound's potential therapeutic utility. The NINDS ETSP (formerly the Anticonvulsant Screening Program) has been instrumental since 1975 in providing a systematic framework for this evaluation, contributing to the development of numerous clinically approved AEDs, including Lacosamide. [2][3] This guide utilizes the principles of the ETSP to establish a clear, self-validating protocol for comparing Lacosamide against Phenytoin and Valproic Acid. Lacosamide represents a newer generation of AED with a distinct mechanism of action, making it an excellent candidate for such a comparative analysis. Phenytoin is a first-generation hydantoin derivative that has been a mainstay in epilepsy treatment for decades, particularly for tonic-clonic and partial seizures. [3][4]Valproic acid is a broad-spectrum AED effective against various seizure types, though its use can be limited by significant side effects. [5][6]By benchmarking Lacosamide against these two agents, we can elucidate its relative potency, spectrum of activity, and safety margin, providing a clear example of a robust preclinical evaluation workflow.

Comparative Mechanisms of Action

The therapeutic effect of an AED is dictated by its interaction with specific molecular targets that modulate neuronal excitability. The three compounds under evaluation exhibit distinct mechanisms, which are crucial to understanding their differential efficacy and side-effect profiles.

  • Lacosamide (LCM): Lacosamide possesses a unique mechanism of action, primarily by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs). [2][7][8]Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide's effect on slow inactivation provides a more targeted modulation of neurons that are persistently active, a characteristic of neurons at the seizure focus. [9]This selective action helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing without affecting normal physiological function. [9]

  • Phenytoin (PHT): As a classic AED, Phenytoin exerts its anticonvulsant effect by blocking VGSCs through the enhancement of fast inactivation . [10][11]It binds preferentially to the inactive state of the channel, slowing its recovery and thereby preventing the sustained, high-frequency neuronal discharges that underlie seizure activity. [10][11][12]This mechanism is particularly effective against generalized tonic-clonic and partial seizures. [13]

  • Valproic Acid (VPA): Valproic acid is known for its broad spectrum of activity, which stems from its multifaceted mechanism of action. [5]Its proposed mechanisms include: 1) blockade of voltage-gated sodium channels, similar to Phenytoin; 2) inhibition of T-type calcium channels; and 3) enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing its synthesis and release, and possibly inhibiting its metabolic degradation. [13][14][15][16]This combination of actions contributes to its efficacy against a wide range of seizure types. [6][17]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Vesicle Glutamate Vesicle VGSC->Vesicle Action Potential Propagation Ca_Channel T-type Ca2+ Channel GABA_T GABA Transaminase GABA_Vesicle GABA Vesicle GABA_T->GABA_Vesicle GABA Degradation Glut_Receptor Excitatory Signal Vesicle->Glut_Receptor Glutamate Release GABA_Receptor Inhibitory Signal GABA_Vesicle->GABA_Receptor GABA Release LCM Lacosamide LCM->VGSC Enhances SLOW Inactivation PHT Phenytoin PHT->VGSC Enhances FAST Inactivation VPA Valproic Acid VPA->VGSC Blocks VPA->Ca_Channel Inhibits VPA->GABA_T Inhibits

Caption: Comparative Mechanisms of Action for Lacosamide, Phenytoin, and Valproic Acid.

Preclinical Benchmarking Methodology

The following protocols are adapted from the standardized procedures of the NINDS Epilepsy Therapy Screening Program, ensuring high reproducibility and translational relevance. [2][18]All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_workflow Preclinical Anticonvulsant Evaluation Workflow cluster_tests cluster_metrics A 1. Animal Acclimatization (Male CF-1 mice, 18-25g) B 2. Compound Preparation & Administration (i.p.) (Vehicle, LCM, PHT, VPA) A->B C 3. Determine Time of Peak Effect (TPE) (Test at various time points post-injection) B->C D 4. Efficacy & Toxicity Testing at TPE C->D MES Maximal Electroshock (MES) [Tonic-Clonic Seizure Model] D->MES scPTZ Subcutaneous PTZ (scPTZ) [Myoclonic/Absence Seizure Model] D->scPTZ Rotorod Rotorod Test [Neurotoxicity Assessment] D->Rotorod E 5. Data Analysis (Probit Analysis) MES->E scPTZ->E Rotorod->E F 6. Determine Key Metrics E->F ED50 ED50 (Median Effective Dose) F->ED50 TD50 TD50 (Median Toxic Dose) F->TD50 PI Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Methyl-1-phenylpropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(2-Methyl-1-phenylpropan-2-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。